Product packaging for 2,3-dihydro-2-Benzofuranpropanoic acid(Cat. No.:)

2,3-dihydro-2-Benzofuranpropanoic acid

Cat. No.: B12093217
M. Wt: 192.21 g/mol
InChI Key: CFCRTLFLXADCEP-UHFFFAOYSA-N
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Description

2,3-Dihydro-2-benzofuranpropanoic acid represents a synthetically valuable heterocyclic building block in medicinal chemistry. The 2,3-dihydrobenzofuran scaffold is a noteworthy structural framework found in a diverse range of biologically active natural products and synthetic pharmaceuticals . This specific compound serves as a crucial intermediate in the development of Active Pharmaceutical Ingredients (APIs), where its structure is utilized to introduce functional groups and motifs essential for biological activity . Research into structurally related 2,3-dihydrobenzofuran-2-carboxylic acids has identified them as highly potent and subtype-selective PPARα agonists, demonstrating excellent hypolipidemic (cholesterol- and triglyceride-lowering) activity in preclinical models . Furthermore, benzofuran propanoic acid derivatives have been investigated as potent GPR120 (FFAR4) agonists, a target for Type 2 diabetes, showing mechanism-based pharmacodynamic effects in vivo . The compound's utility is rooted in its role as a versatile synthetic handle, enabling chemists to access complex molecules for pharmaceutical discovery and optimization .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O3 B12093217 2,3-dihydro-2-Benzofuranpropanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

3-(2,3-dihydro-1-benzofuran-2-yl)propanoic acid

InChI

InChI=1S/C11H12O3/c12-11(13)6-5-9-7-8-3-1-2-4-10(8)14-9/h1-4,9H,5-7H2,(H,12,13)

InChI Key

CFCRTLFLXADCEP-UHFFFAOYSA-N

Canonical SMILES

C1C(OC2=CC=CC=C21)CCC(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3 Dihydro 2 Benzofuranpropanoic Acid and Its Derivatives

Catalytic Approaches in the Synthesis of 2,3-Dihydrobenzofuran (B1216630) Rings

Modern organic synthesis relies heavily on catalytic reactions to build complex molecular architectures. For the 2,3-dihydrobenzofuran scaffold, which is a core component of many natural products and biologically active molecules, several transition-metal-catalyzed methods have been developed. acs.orgresearchgate.netnih.gov These strategies offer powerful tools for creating the heterocyclic ring with various functionalizations.

Rhodium(III)-Catalyzed C-H Activation and Carbooxygenation for Dihydrobenzofuran Construction

Rhodium(III)-catalyzed C-H activation has become a significant strategy for synthesizing heterocyclic compounds due to its high efficiency, mild reaction conditions, and good functional group tolerance. mdpi.com This approach has been successfully applied to the construction of 2,3-dihydrobenzofurans. A notable method involves the C-H activation of N-phenoxyacetamides and their subsequent carbooxygenation with 1,3-dienes. organic-chemistry.org This redox-neutral [3+2] annulation process is chemoselective and demonstrates broad substrate compatibility. organic-chemistry.org

The reaction typically employs a rhodium catalyst to activate a C-H bond on the aromatic ring of a phenoxy derivative, which then undergoes a cyclization reaction with a coupling partner like an alkyne or a diene to form the dihydrobenzofuran ring. For instance, coupling N-phenoxyacetamides with propargyl carbonates under Rh(III) catalysis leads to 3-alkylidene dihydrobenzofuran derivatives through a cascade C-H functionalization and cyclization process. acs.org This transformation is redox-neutral and forms three new chemical bonds under mild conditions. acs.org Similarly, the reaction of N-phenoxyacetamides with alkylidenecyclopropanes can be directed to form functionalized dihydrobenzofurans. thieme-connect.com

Researchers have also explored the use of α,β-unsaturated oximes with electrophilic partners like ethyl glyoxylate, which, catalyzed by Rh(III), can lead to the formation of furan (B31954) structures, showcasing the versatility of this catalytic system. nih.gov These methods highlight the power of Rh(III) catalysis in creating complex heterocyclic structures from simple starting materials. mdpi.com

Table 1: Examples of Rh(III)-Catalyzed Synthesis of Dihydrobenzofuran Derivatives

Starting Materials Catalyst System Product Type Reference
N-phenoxyacetamides, 1,3-dienes Rh(III) Dihydrobenzofurans organic-chemistry.org
N-phenoxyacetamides, Propargyl carbonates Rh(III) 3-Alkylidene dihydrobenzofurans acs.org

Palladium-Catalyzed Heck/Tsuji-Trost Reactions in Chiral 2,3-Dihydrobenzofuran Synthesis

The asymmetric synthesis of 2,3-dihydrobenzofurans has been a significant challenge, and palladium-catalyzed reactions have provided powerful solutions. acs.org The combination of a Heck reaction with a Tsuji-Trost reaction in a catalytic cycle is a particularly effective method for producing chiral substituted 2,3-dihydrobenzofurans. acs.orgresearchgate.net This domino reaction allows for the creation of complex structures with excellent control over stereochemistry.

A highly enantioselective palladium-catalyzed Heck/Tsuji-Trost reaction has been developed using o-bromophenols and various 1,3-dienes. acs.org This method, employing a specific phosphine (B1218219) ligand (TY-Phos), provides access to chiral 2,3-dihydrobenzofurans with excellent regioselectivity and enantioselectivity. acs.orgorganic-chemistry.org The utility of this approach has been demonstrated in the synthesis of optically pure natural products, such as (R)-tremetone and fomannoxin. acs.org

The intramolecular version of the Heck reaction, specifically the Heck-Matsuda reaction using arenediazonium salts, has also been employed for the enantioselective synthesis of 3,3-disubstituted-2,3-dihydrobenzofurans. nih.gov This can be combined in a one-pot process with subsequent carbonylation and Stille coupling steps to introduce further diversity, yielding enantioenriched dihydrobenzofurans with an adjacent quaternary stereocenter. nih.gov Furthermore, palladium-catalyzed reductive Heck reactions of allyl aryl ethers offer another route to optically active 2,3-dihydrobenzofurans bearing a quaternary stereocenter. researchgate.net

Palladium-Catalyzed Annulation Strategies for Dihydrobenzofuran Derivatives

Palladium-catalyzed annulation reactions represent an efficient pathway for constructing the dihydrobenzofuran ring system. nih.gov These reactions typically involve the coupling of two components to form a cyclic structure in a single step.

One such strategy is the palladium-catalyzed annulation of o-iodoaryl acetates with 1,3-dienes. nih.gov This process is believed to proceed through several steps: oxidative addition of the aryl iodide to Pd(0), syn-addition of the arylpalladium complex to the diene, intramolecular coordination of the phenolic oxygen, hydrolysis of the acetate, and finally, reductive elimination to regenerate the catalyst. nih.gov This method is general, regioselective, and stereoselective, accommodating a wide variety of dienes and o-iodoaryl acetates. nih.gov

Another innovative approach is the palladium-catalyzed (4+1) annulation of 4-vinylbenzodioxinones with sulfur ylides. acs.orgacs.org This reaction produces a range of dihydrobenzofuran derivatives in moderate to high yields with excellent diastereoselectivity. acs.orgacs.org The scalability of this reaction highlights its potential for applications in organic synthesis. acs.org Additionally, a palladium-catalyzed [4+1] annulation of benzofuran-derived azadienes with isocyanides has been developed to synthesize benzofuro[3,2-b]pyrrole derivatives. nih.gov

Copper-Catalyzed Reactions in the Synthesis of Functionalized Dihydrobenzofurans

Copper catalysis offers a mild and effective alternative for the synthesis of functionalized dihydrobenzofurans. nih.govnih.gov These methods often proceed under conditions that are compatible with a wide range of functional groups, avoiding harsh reagents and high temperatures. nih.gov

A key strategy involves the direct aryl C-O bond formation through an intramolecular C-H arylation of alcohols. nih.gov This copper-catalyzed reaction can utilize non-symmetric diaryliodonium salts, prepared in situ, to facilitate the cyclization. nih.gov The mildness of the conditions is a significant advantage, making it suitable for the synthesis of complex molecules. nih.govnih.gov Another approach combines iron and copper catalysis in a one-pot, two-step process. acs.org This involves an iron(III)-catalyzed iodination of an activated aryl ring, followed by a copper(I)-catalyzed intramolecular O-arylation to form the dihydrobenzofuran ring. acs.org This method's applicability was showcased in the total synthesis of the natural product (+)-obtusafuran. acs.org

Copper catalysts are also used in aerobic oxidative cyclizations of phenols and alkynes to produce polysubstituted benzofurans in a one-pot procedure. rsc.org

Table 2: Comparison of Copper-Catalyzed Synthesis Methods

Method Key Features Starting Materials Reference
Direct Aryl C-O Bond Formation Mild conditions, in situ diaryliodonium salt 2-Aryl-2-cyclohexen-1-ol nih.govnih.gov
Iron and Copper Catalysis One-pot, two-step, regioselective Activated aryl rings with alcohol tether acs.org

Rhodium-Catalyzed Decarbonylative Borylation in Benzofuranpropanoic Acid Synthesis

While direct rhodium-catalyzed decarbonylative borylation specifically for 2,3-dihydro-2-benzofuranpropanoic acid is not extensively detailed in the provided results, the synthesis of benzylboronates from benzylic carboxylic acids using a palladium-catalyzed version of this reaction has been reported. nih.gov This process involves the selective cleavage of a C-O bond and provides valuable pinacol (B44631) benzylboronates from readily available benzylic acids. nih.gov Rhodium catalysis is well-established for C-F bond borylation, demonstrating its capability in forming carbon-boron bonds under mild conditions. nih.gov The principles of decarbonylative coupling could conceptually be applied to precursors of benzofuranpropanoic acid, where a carboxylic acid is converted into a boronate ester, a versatile synthetic intermediate.

Enantioselective Synthesis and Stereochemical Control

Achieving high levels of enantioselectivity and stereochemical control is crucial for synthesizing biologically active molecules. The 2,3-dihydrobenzofuran scaffold is a common feature in many natural products, making its stereocontrolled synthesis a key area of research. researchgate.netresearchgate.net

Various strategies have been developed to this end. As mentioned, palladium-catalyzed asymmetric Heck/Tsuji-Trost reactions provide excellent enantiocontrol. acs.org Organocatalysis has also emerged as a powerful tool. For example, a bidirectional diastereo- and enantio-selective organocatalyzed domino reaction between dihydroxylated aromatics and chloronitroalkenes has been used to synthesize enantioenriched bis-dihydrobenzofuran precursors. rsc.org Another organocatalytic approach uses a domino Michael/O-cyclization between naphthols and chloronitroalkenes to create trans-dihydrobenzofurans, which can then be functionalized diastereoselectively to create stable C(sp2)─C(sp3) atropisomers. nih.gov

Furthermore, the combination of metal catalysis and enzymatic reactions presents another avenue. An iron(III)-catalyzed reaction followed by an enzymatic resolution can produce optically active 2,3-dihydrobenzofuran derivatives. researchgate.net Chiral Lewis acid catalysis has also been explored for enantioselective syntheses, although it can sometimes require a large excess of the chiral complex. researchgate.net The development of catalytic asymmetric cycloaddition reactions, such as the [3+2] formal cycloaddition of styrylnaphthols with quinones catalyzed by a chiral phosphoric acid, offers an efficient route to trans-2,3-diarylbenzofurans with high enantioselectivity. researchgate.net

These advanced methodologies provide a robust toolkit for chemists to synthesize this compound and its derivatives with precise control over their three-dimensional structure, which is essential for their function in various applications.

Asymmetric Approaches to Chiral 2,3-Dihydrobenzofuran Scaffolds

The creation of chiral 2,3-dihydrobenzofurans with high enantiopurity is crucial for developing new therapeutics. Various asymmetric strategies have been established, leveraging chiral catalysts and auxiliaries to control stereochemistry.

Iridium-catalyzed intramolecular hydroarylation of m-allyloxyphenyl ketones represents a powerful method for synthesizing chiral 3-substituted dihydrobenzofurans. rsc.orgnii.ac.jp This enantioselective cyclization, facilitated by a cationic iridium complex with a chiral bisphosphine ligand, achieves high yields and excellent enantioselectivity. rsc.orgnii.ac.jp The ketone's carbonyl group acts as an effective directing group for the critical C–H activation step. rsc.orgnii.ac.jp Researchers found that ligands like (S,S)-QuinoxP* provided excellent enantioselectivity (97% ee), which could be maintained even at elevated temperatures to improve reaction yield. nii.ac.jp

Palladium catalysis has also been extensively used. A highly enantioselective Pd/TY-Phos-catalyzed Heck/Tsuji-Trost reaction between o-bromophenols and various 1,3-dienes yields chiral substituted 2,3-dihydrobenzofurans with outstanding regio- and enantiocontrol. organic-chemistry.org Another approach involves the palladium-catalyzed iodine atom transfer cycloisomerization of olefin-tethered aryl iodides, which furnishes optically active 2,3-dihydrobenzofurans under mild conditions. organic-chemistry.org

Organocatalysis provides a metal-free alternative for asymmetric synthesis. An efficient cascade reaction for constructing trans-2,3-dihydrobenzofurans employs a chiral thiourea (B124793) catalyst. researchgate.net This reaction proceeds through a Michael addition followed by an oxa-substitution using in-situ generated pyridinium (B92312) ylide and ortho-hydroxy chalcone (B49325) derivatives. researchgate.net Similarly, a bifunctional aminoboronic acid can facilitate intramolecular oxa-Michael reactions of α,β-unsaturated carboxylic acids to afford the desired heterocycles in high yields and enantiomeric excesses (up to 96% ee). organic-chemistry.org

Chiral auxiliaries offer another robust strategy. A notable method involves the Cs₂CO₃-catalyzed domino annulation of enantiopure chiral salicyl N-phosphonyl imines with bromo malonates. nih.govrsc.orgrsc.org This approach produces functionalized 2,3-dihydrobenzofuran derivatives with impressive chemical yields and high diastereoselectivity. nih.govrsc.orgrsc.org The use of Group-Assisted Purification (GAP) chemistry simplifies product isolation, avoiding traditional separation methods that often lead to product loss. nih.govrsc.orgrsc.org

Diastereoselective Synthesis of Dihydrobenzofuran Derivatives

Controlling the relative stereochemistry between multiple stereocenters is a key challenge in synthesizing complex dihydrobenzofuran derivatives.

A highly diastereoselective synthesis of 2-aryl-3-acyloxy-2,3-dihydrobenzofurans has been achieved through a palladium-catalyzed acyloxyarylation. rsc.org This reaction involves the dearomatization of benzofurans using arylboronic acids and carboxylic acids under mild conditions. rsc.org Dirhodium carboxylate catalysts have also been employed in the stereoselective C–H insertion reaction of aryldiazoacetates, yielding 2,3-dihydrobenzofuran structures with excellent trans diastereoselectivity (>91:9 dr). nih.gov

For the synthesis of dihydrobenzofuran spirooxindoles, a formal [4 + 1] annulation using 3-chlorooxindoles and imines has been developed, affording the product with excellent diastereoselectivity. acs.org Another powerful method involves the double-dearomative [3 + 2] cycloadditions between pyridinium ylides and 2-nitrobenzofurans, which assembles spiroindolizidine-fused dihydrobenzofurans with a high level of diastereoselectivity. nih.gov

Researchers have also developed a Brønsted base/thiourea bifunctional catalyst for the diastereo- and enantioselective synthesis of trans-2,3-disubstituted dihydrobenzofuran derivatives via an intramolecular Michael addition of keto-enone substrates. researchgate.net

Diversity-Oriented Synthesis (DOS) of 2,3-Dihydrobenzofuran Libraries

Diversity-Oriented Synthesis (DOS) is a powerful strategy for generating collections of structurally diverse small molecules, which are essential for screening and identifying new biologically active compounds. cam.ac.uknih.gov This approach has been successfully applied to the 2,3-dihydrobenzofuran scaffold. acs.orgnih.govacs.org

The primary goal of DOS is to maximize structural diversity, which includes variation in the molecular skeleton, functional groups, and stereochemistry. cam.ac.uk For dihydrobenzofuran libraries, this is achieved by using a range of building blocks that can be combined through robust chemical reactions. acs.orgnih.govacs.org The design of these libraries often involves a "build/couple/pair" strategy or other multicomponent reactions that allow for the rapid assembly of complex molecules from simple, commercially available starting materials. acs.orgnih.govacs.orgacs.org By varying the starting materials, chemists can introduce a wide array of functional groups and create topographically distinct scaffolds, such as flat benzofurans alongside the three-dimensional cis- and trans-substituted 2,3-dihydrobenzofurans. acs.org

A particularly effective strategy for generating libraries of 2,3-dihydrobenzofuran derivatives involves the use of readily available salicylaldehydes and aryl boronic acids. acs.orgnih.govacs.org These building blocks are ideal for DOS due to their commercial availability in a wide variety of substitution patterns. chemrxiv.org

One reported protocol describes the synthesis of libraries based on 3-carboxy 2-aryl benzofuran (B130515) and 3-carboxy 2-aryl trans-2,3-dihydrobenzofuran scaffolds. acs.orgnih.govacs.org In this approach, salicylaldehydes, aryl boronic acids (or aryl halides), and various amines are used as the key building blocks. acs.orgnih.govacs.org The selection of these starting materials can be guided by statistical molecular design to ensure broad coverage of physicochemical properties, resulting in lead-like compound libraries. acs.orgacs.org Multicomponent reactions involving salicylaldehydes and boronic acids have also been used to create novel fluorophores, demonstrating the versatility of these starting materials in complex molecule synthesis. rsc.org

Mechanistic Investigations of Cyclization and Rearrangement Reactions

Understanding the reaction mechanisms that lead to the formation of the 2,3-dihydrobenzofuran ring is critical for optimizing existing synthetic methods and developing new ones.

Intramolecular C-H insertion of a metal carbenoid is a highly effective method for constructing the dihydrobenzofuran ring. nih.govresearchgate.net This reaction typically involves the in situ generation of a rhodium carbene from a diazo precursor, such as an N-sulfonyl-1,2,3-triazole or an aryldiazoacetate. nih.govresearchgate.net The highly reactive carbene then inserts into a C(sp³)–H bond within the same molecule to form the five-membered ring. nih.gov

Studies on "donor/donor" carbenoids (metal carbenoids with two electron-donating groups) have shown that the C-H insertion reaction can proceed in a stepwise fashion. researchgate.net Computational studies suggest a mechanism involving an intramolecular hydride transfer followed by a Mannich-type addition. researchgate.net The attenuated electrophilicity of these donor/donor carbenes allows the reactions to be conducted in the presence of Lewis basic solvents and even water. researchgate.net The specific pathway, whether concerted or stepwise, can be influenced by factors such as the substituents on the carbene and the size of the ring being formed. researchgate.net

Fluoride-Induced Desilylation Mechanisms in Dihydrobenzofuran Formation

The strategic use of silyl (B83357) protecting groups for hydroxyl functionalities is a cornerstone of modern organic synthesis. Their removal, or desilylation, is a critical step that can be exploited to trigger subsequent bond-forming reactions. Fluoride (B91410) ions are particularly effective reagents for cleaving silicon-oxygen bonds due to the high strength of the resulting silicon-fluorine bond. This principle is elegantly applied in the synthesis of 2,3-dihydrobenzofurans, where fluoride-induced desilylation of a suitably positioned silyl-protected phenol (B47542) can initiate a cascade leading to the formation of the heterocyclic ring system.

A prominent application of this strategy involves the generation of highly reactive o-quinone methide intermediates. These intermediates are readily formed from o-siloxybenzyl halides or related precursors upon treatment with a fluoride source. The mechanism commences with the nucleophilic attack of the fluoride ion on the silicon atom of the trialkylsilyl ether. This attack forms a pentacoordinate, hypervalent siliconate intermediate. The inherent instability of this intermediate, coupled with the high affinity of silicon for fluorine, leads to the cleavage of the silicon-oxygen bond, liberating a phenoxide ion.

This phenoxide can then undergo an intramolecular 1,4-elimination, expelling the halide leaving group and forming the transient o-quinone methide. This highly electrophilic species is then susceptible to intramolecular cyclization, where the newly formed enolate attacks the exocyclic double bond in a 5-exo-trig fashion to construct the 2,3-dihydrobenzofuran ring.

ReagentConditionsSubstrate TypeKey Features
Tetrabutylammonium fluoride (TBAF)Aprotic solvents (e.g., THF)Various silyl ethersHigh reactivity, soluble in organic solvents, but can be basic.
Potassium bifluoride (KHF2)Protic solvents (e.g., MeOH)Phenol TBDMS ethersMild, selective for phenolic silyl ethers over alkyl silyl ethers.

Total Synthesis and Semisynthesis of Complex 2,3-Dihydrobenzofuran-Containing Natural Products

The 2,3-dihydrobenzofuran core is a recurring structural element in a diverse array of natural products exhibiting a wide range of biological activities. The development of sophisticated synthetic strategies to access these complex molecules is a testament to the ingenuity of modern organic chemistry. The total synthesis of these natural products not only provides access to significant quantities for biological evaluation but also serves as a platform for the development of new synthetic methodologies.

A notable example is the total synthesis of lithospermic acid , a potent anti-HIV agent. Several synthetic approaches have been developed, often featuring the construction of the 2,3-dihydrobenzofuran ring as a key step. One elegant strategy involves a rhodium-catalyzed intramolecular C-H insertion reaction to forge the dihydrobenzofuran core. rsc.org Another approach utilizes a late-stage intermolecular C-H olefination to couple a dihydrobenzofuran unit with a cinnamic acid derivative. rsc.org These syntheses highlight the power of modern transition-metal catalysis in the efficient construction of complex molecular architectures.

Other complex natural products containing the 2,3-dihydrobenzofuran scaffold that have been the targets of total synthesis include decursivine and serotobenine . nih.govorganic-chemistry.org These alkaloids possess a more intricate polycyclic framework, presenting additional synthetic challenges. The successful syntheses of these molecules often rely on carefully orchestrated reaction sequences, including oxidative cyclizations and intramolecular cycloadditions, to construct the core structure with the correct stereochemistry. nih.govorganic-chemistry.orgic.ac.uk

The semisynthesis of derivatives from readily available natural precursors is another important avenue for accessing novel compounds with potentially enhanced biological properties. This approach can provide a more direct route to analogs that would be challenging to prepare through total synthesis.

Natural ProductKey Synthetic StrategyBiological Activity
Lithospermic acidRh-catalyzed C-H insertion, Intermolecular C-H olefination rsc.orgAnti-HIV rsc.org
DecursivineOxidative intramolecular [3+2] cycloaddition organic-chemistry.orgic.ac.ukAntimalarial
SerotobenineRh-catalyzed C-H insertion nih.govStructurally related to decursivine

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of 2,3-dihydro-2-benzofuranpropanoic acid in solution. A combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms. For this compound, the aromatic protons on the benzene (B151609) ring are expected to appear in the range of δ 6.7-7.2 ppm. The protons on the dihydrofuran ring and the propanoic acid side chain will have distinct chemical shifts. Specifically, the proton at the chiral center (C2) would likely appear as a multiplet, coupled to the adjacent methylene (B1212753) protons of both the furan (B31954) ring and the propanoic acid side chain. The diastereotopic protons at C3 of the dihydrofuran ring would present as a complex multiplet. The protons of the propanoic acid side chain would show characteristic shifts, with the methylene group adjacent to the carboxyl group appearing further downfield.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments. The aromatic carbons would resonate in the typical downfield region of δ 110-160 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing around δ 170-180 ppm. The carbons of the dihydrofuran ring and the propanoic acid side chain would appear in the upfield region.

2D NMR Spectroscopy: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, for instance, confirming the connectivity between the protons on the propanoic acid side chain and the proton at C2 of the dihydrofuran ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon atom that bears protons. bldpharm.com

HMBC (Heteronuclear Multiple Bond Correlation) is key for identifying longer-range (2-3 bond) correlations between protons and carbons. bldpharm.com This would be instrumental in confirming the connection of the propanoic acid side chain to the C2 position of the dihydrobenzofuran ring by observing correlations between the C2 proton and the carbonyl carbon of the acid, for example.

A complete assignment of the ¹H and ¹³C NMR spectra for a related compound, (±)-trans-dehydrodicoumarate dimethyl ester, a dihydrobenzofuran neolignan, has been achieved using a combination of 1D and 2D NMR techniques, demonstrating the power of this approach for unequivocal structural determination. scielo.brresearchgate.net

Predicted ¹H and ¹³C NMR Data for this compound:

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Aromatic CHs6.7 - 7.2110 - 130
Quaternary Aromatic Cs-120 - 160
C2-HMultiplet~45
C3-H₂Multiplet~30
-CH₂- (propanoic)Multiplet~35
-CH₂-COOHTriplet~30
-COOHBroad singlet, >10~175

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is particularly well-suited for polar molecules like carboxylic acids. In negative ion mode, this compound would be expected to readily form the deprotonated molecule [M-H]⁻. In positive ion mode, adducts such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ may be observed. The accurate mass of these ions can be used to confirm the elemental composition of the molecule. For some carboxylic acids, the formation of [M – H + 2Na]⁺ adducts has been noted as a characteristic feature in ESI-MS. chemicalbook.com

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental formula of the parent ion and its fragments. This is a critical step in confirming the identity of a newly synthesized compound.

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) or collision-induced dissociation (CID) in ESI-MS/MS would likely involve characteristic losses from both the dihydrobenzofuran core and the propanoic acid side chain. Key fragmentation pathways for aromatic ethers include cleavage of the C-C bond alpha to the oxygen atom. nih.gov For carboxylic acids, common fragmentations include the loss of a hydroxyl radical (•OH, -17 u) and the loss of the entire carboxyl group (•COOH, -45 u). rsc.org

Predicted Key Fragments in the Mass Spectrum of this compound:

m/z Value (relative to M) Proposed Fragment Notes
M[C₁₁H₁₂O₃]⁺•Molecular Ion
M-17[C₁₁H₁₁O₂]⁺Loss of •OH from the carboxylic acid
M-45[C₁₀H₁₁O]⁺Loss of •COOH from the carboxylic acid
M-73[C₉H₇O]⁺Loss of the entire propanoic acid side chain
VariesVarious fragmentsCleavage of the dihydrofuran ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and the aromatic ether.

Key Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad)O-H stretchCarboxylic acid
~1700C=O stretchCarboxylic acid
~1600, ~1480C=C stretchAromatic ring
~1250C-O stretchAryl ether
2850-3000C-H stretchAliphatic CH₂ and CH

The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid. The strong carbonyl absorption confirms the presence of the acid functionality. The aromatic C=C stretches and the aryl ether C-O stretch are indicative of the benzofuran (B130515) portion of the molecule.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary tool for purity analysis. A C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or acetic acid to suppress ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol (B129727) would be a suitable starting point. researchgate.net For more complex separations, mixed-mode chromatography can be employed. amazonaws.com Detection is typically achieved using a UV detector, monitoring at a wavelength where the aromatic ring absorbs. For higher sensitivity and specificity, especially in biological matrices, derivatization with a fluorescent tag can be utilized. nih.gov

Gas Chromatography (GC): Due to the low volatility and polar nature of the carboxylic acid, direct analysis by GC is challenging. However, derivatization to a more volatile ester (e.g., a methyl or trimethylsilyl (B98337) ester) would allow for analysis by GC or GC-Mass Spectrometry (GC-MS). rlavie.comchemicalbook.com This approach is particularly useful for separating isomers and for quantifying the compound in complex mixtures.

Application of Analytical Methods in Reaction Monitoring and Product Characterization

The analytical techniques described above are not only used for the final characterization of the isolated product but are also invaluable for monitoring the progress of a chemical reaction in real-time. For instance, the synthesis of this compound could be monitored by taking aliquots from the reaction mixture at various time points and analyzing them by HPLC or GC (after derivatization). This would allow for the determination of the consumption of starting materials and the formation of the product, enabling optimization of reaction conditions such as temperature, time, and catalyst loading.

In-situ reaction monitoring using NMR spectroscopy is another powerful technique. libretexts.orgacs.orgnist.gov By setting up the reaction directly in an NMR tube, a series of ¹H NMR spectra can be acquired over time. This provides detailed kinetic data and can help in the identification of any transient intermediates, offering deep mechanistic insights into the reaction pathway. For example, the appearance and growth of the characteristic signals for the protons on the propanoic acid side chain and the dihydrofuran ring, coupled with the disappearance of the signals from the starting materials, would provide a clear picture of the reaction's progress.

Biological Activity and Mechanistic Investigations in Preclinical Research Models

Anti-Inflammatory and Immunomodulatory Activity in Cellular and Animal Models

The anti-inflammatory potential of compounds based on the benzofuran (B130515) and 2,3-dihydrobenzofuran (B1216630) framework has been substantiated through a variety of preclinical studies. These investigations highlight the ability of these molecules to modulate key inflammatory pathways and cellular responses.

The transcription factor NF-κB is a critical regulator of inflammatory gene expression. Novel benzofuran and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives have been designed and evaluated for their ability to inhibit NF-κB activity. researchgate.net In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, these compounds were shown to inhibit NF-κB transcriptional activity. researchgate.net Furthermore, a piperazine/benzofuran hybrid compound, 5d, demonstrated a significant, dose-dependent inhibition of the phosphorylation of key proteins in the NF-κB signaling pathway, including IKKα/IKKβ, IκBα, and p65, in LPS-stimulated RAW264.7 cells. mdpi.com This suggests that the anti-inflammatory mechanism of certain benzofuran derivatives is directly linked to the suppression of the NF-κB signaling cascade. mdpi.com

Tumor necrosis factor-alpha (TNF-α) is a pivotal pro-inflammatory cytokine. Research on a piperazine/benzofuran hybrid, compound 5d, has shown that it can down-regulate the secretion of pro-inflammatory factors, including TNF-α, in LPS-stimulated RAW264.7 cells. mdpi.com In vivo studies with this compound further confirmed its ability to reduce the expression of TNF-α in both serum and tissues. mdpi.com This indicates that derivatives of the benzofuran scaffold can effectively modulate cellular responses to inflammatory stimuli like TNF-α.

The inhibitory concentrations (IC50) for the suppression of inflammatory mediators by these fluorinated derivatives are presented in the table below.

Compound ActivityIC50 Range (µM)
Interleukin-6 (IL-6) Secretion1.2 - 9.04
Chemokine (C-C) Ligand 2 (CCL2) Secretion1.5 - 19.3
Nitric Oxide (NO) Production2.4 - 5.2
Prostaglandin (B15479496) E2 (PGE2) Secretion1.1 - 20.5

Data showing the IC50 values for the inhibition of various inflammatory mediators by fluorinated benzofuran and dihydrobenzofuran derivatives. nih.gov

The therapeutic class of aryl propionic acid derivatives, to which 2,3-dihydro-2-Benzofuranpropanoic acid belongs, includes well-known nonsteroidal anti-inflammatory drugs (NSAIDs) that can possess antiplatelet properties. orientjchem.org While direct studies on the antiplatelet activity of this compound were not identified, the broader class of compounds is recognized for its impact on platelet aggregation, primarily through the inhibition of cyclooxygenase and subsequent reduction in thromboxane (B8750289) A2 synthesis.

The anti-inflammatory properties of benzofuran derivatives suggest their potential utility in conditions such as inflammatory bowel disease (IBD). A study on a structurally related compound, 3,4-dihydro 4-oxo-benzofuro [3,2-d] pyrimidine-2-propionic acid, demonstrated significant anti-inflammatory activity in a chronic model of inflammation in Wistar albino rats. ijbcp.comijbcp.com When administered orally, this compound was effective in the cotton pellet-induced granuloma model, a common method for assessing chronic inflammation. ijbcp.com Another series of related compounds, 2,3-dihydrobenzofuran-5-acetic acids, also showed anti-inflammatory effects in the carrageenan-induced edema model in rats. nih.gov

Receptor Agonist/Antagonist Research in in vitro and Animal Systems

The 2,3-dihydrobenzofuran scaffold has been identified as a versatile core for the development of ligands targeting various receptors. A series of 2,3-dihydro-1-benzofuran derivatives have been synthesized and characterized as potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is a promising target for the treatment of neuropathic pain due to its role in suppressing microglial cell activation and neuroinflammation. nih.gov

G Protein-Coupled Receptor 40 (GPR40)/Free Fatty Acid Receptor 1 (FFA1) Agonism in Pancreatic β-Cells and Diabetic Rat Models

Derivatives of 2,3-dihydro-1-benzofuran have been a focal point in the development of agonists for G protein-coupled receptor 40 (GPR40), also known as free fatty acid receptor 1 (FFA1). mdpi.com This receptor is highly expressed in pancreatic β-cells and plays a crucial role in mediating the amplification of glucose-stimulated insulin (B600854) secretion (GSIS) by free fatty acids. mdpi.comnih.gov

Research into (2,3-dihydro-1-benzofuran-3-yl)acetic acid derivatives identified them as potent GPR40/FFA1 agonists. mdpi.com These compounds enhance insulin secretion from pancreatic β-cells in a glucose-dependent manner, which is a highly desirable characteristic for a type 2 diabetes therapeutic, as it minimizes the risk of hypoglycemia. nih.govnih.gov In preclinical studies, orally active derivatives demonstrated a dose-dependent reduction in blood glucose levels in the Goto-Kakizaki (GK) rat, a non-obese model of type 2 diabetes characterized by impaired glucose-dependent insulin secretion. nih.gov

Optimization of this chemical series led to the discovery of TAK-875, a compound that showed a promising pharmacokinetic profile and significant efficacy in in vivo models. mdpi.comnih.gov In oral glucose tolerance tests performed on diabetic rats, administration of these agonists led to a significant reduction in plasma glucose excursion and a corresponding increase in insulin secretion. nih.gov The mechanism is tied to the activation of Gq/11 proteins coupled to FFA1, initiating downstream signaling that augments insulin release when blood glucose is elevated. nih.gov

Table 1: Activity of Representative GPR40/FFA1 Agonists
CompoundTargetIn Vitro ActivityPreclinical ModelObserved Effect
TAK-875GPR40/FFA1EC50 of 72 nmol/L for receptor activation nih.govGoto-Kakizaki (GK) ratsReduced plasma glucose excursion and enhanced insulin secretion. nih.govnih.gov
(2,3-dihydro-1-benzofuran-3-yl)acetic acid derivativesGPR40/FFA1Potent agonism measured by calcium flux assay nih.govType 2 diabetic ratsGlucose-dependent insulinotropic agent. mdpi.com

Cannabinoid Receptor 2 (CB2) Agonism and its Role in Neuropathic Pain Models

The 2,3-dihydro-1-benzofuran scaffold has been successfully utilized to develop potent and selective agonists for the cannabinoid receptor 2 (CB2). nih.gov The CB2 receptor is an emerging therapeutic target for neuropathic pain because its activation can suppress microglial cell activation and neuroinflammation, which are key processes in the pathogenesis of this condition. nih.govnih.gov Unlike the CB1 receptor, CB2 is primarily expressed in immune cells and its activation is not associated with the psychotropic side effects that limit the use of non-selective cannabinoids. nih.gov

In an effort to discover new treatments for neuropathic pain, which is often refractory to traditional analgesics, a series of 2,3-dihydro-1-benzofuran derivatives were designed and synthesized. nih.gov These compounds were found to be potent and selective CB2 agonists. nih.gov For instance, the compound MDA7 was tested in rat models of neuropathic pain, including spinal nerve ligation and paclitaxel-induced neuropathy, and was shown to reverse pain behaviors. nih.gov This analgesic effect was selectively blocked by a CB2 antagonist, confirming the mechanism of action. nih.gov

Further investigation into the stereochemistry of these compounds revealed that the activity resides in a specific enantiomer. For the highly selective compound MDA7, the S-enantiomer, named MDA104, was identified as the active form. nih.gov Other compounds in the series, such as MDA42, also exhibited potent activity at the CB2 receptor and were effective in a model of neuropathic pain. nih.gov

Table 2: Activity of Representative 2,3-Dihydro-1-Benzofuran CB2 Agonists
CompoundTargetKey FindingPreclinical ModelObserved Effect
MDA7CB2 AgonistHighly selective for CB2 over CB1. nih.govSpinal nerve ligation & paclitaxel-induced neuropathy in ratsReversed neuropathic pain behaviors. nih.gov
MDA104 (S-enantiomer of MDA7)CB2 AgonistIdentified as the active enantiomer. nih.govN/AN/A
MDA42CB2 AgonistAmong the most potent in the series. nih.govNeuropathic pain modelExhibited analgesic activity similar to MDA7. nih.gov

Peroxisome Proliferator-Activated Receptor Alpha (PPARalpha) Agonism and Hypolipidemic Effects in Animal Models

A novel class of 2,3-dihydrobenzofuran-2-carboxylic acids has been designed and synthesized as highly potent and subtype-selective agonists for the peroxisome proliferator-activated receptor alpha (PPARα). nih.gov PPARα is a nuclear receptor that acts as a primary regulator of lipid metabolism, and its activation leads to hypolipidemic effects, making it a key target for treating dyslipidemia.

Systematic structure-activity relationship studies identified key structural features within this class of compounds that are crucial for maintaining high potency and selectivity for PPARα over other PPAR isoforms. nih.gov Selected compounds from this series were evaluated in animal models of dyslipidemia, including Syrian hamsters and male Beagle dogs. nih.gov In these models, the compounds demonstrated excellent cholesterol- and triglyceride-lowering activity. nih.gov Their efficacy was observed at dose levels significantly lower than that of fenofibrate, a marketed weak PPARα agonist, highlighting their superior potency. nih.gov The activation of PPARα by these ligands stimulates fatty acid oxidation, leading to a reduction in circulating lipid levels.

Protease Activated Receptor 4 (PAR4) Antagonism in Platelet Activity Studies

Derivatives based on a 2,3-dihydro nih.govnih.govdioxino[2,3-g]benzofuran core have been identified as novel and potent antagonists of Protease Activated Receptor 4 (PAR4). PAR4 is a thrombin receptor expressed on human platelets that plays a significant role in sustained platelet aggregation and thrombosis. Antagonism of PAR4 is being explored as a safer antiplatelet therapy option, as it may carry a lower risk of bleeding compared to other antiplatelet agents.

In vitro studies demonstrated that specific isomers of these benzofuran derivatives exhibit potent antiplatelet activity. For example, compounds designated as 36 and 37 showed strong inhibition of platelet aggregation with low nanomolar IC₅₀ values. These compounds function by blocking the activation of PAR4 by its agonist, thereby inhibiting the signaling cascade that leads to platelet activation and aggregation. This research highlights the potential of the dihydrobenzofuran scaffold in developing novel antithrombotic agents that target PAR4.

Table 3: In Vitro Antiplatelet Activity of Representative PAR4 Antagonists
CompoundTargetIn Vitro Antiplatelet Activity (IC50)
Isomer 36PAR4 Antagonist26.13 nM
Isomer 37PAR4 Antagonist14.26 nM

Anti-Proliferative and Cytotoxic Effects in Cancer Cell Lines

Evaluation of Cytotoxicity in Colon, Gastric, and Lung Cancer Cell Lines

The anti-cancer potential of derivatives containing the benzofuran moiety has been investigated against various human cancer cell lines. Specifically, a newly synthesized chalcone (B49325) derivative incorporating a benzofuran structure, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, was evaluated for its cytotoxic effects on human lung and colon cancer cells.

The study revealed that this compound exerted significant cytotoxic effects. The half-maximal inhibitory concentration (IC₅₀) values demonstrated particular potency against colon cancer cell lines HCT116 and HT29, and notable activity against lung cancer cell lines A549 and H1299. In another study, benzofuran-isatin conjugates showed good anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29.

Table 4: Cytotoxicity (IC50) of a Benzofuran Derivative Against Cancer Cell Lines
Cell LineCancer TypeIC50 (µM)
HCT116Colon0.59
HT29Colon0.35
A549Lung2.85
H1299Lung1.46

Mechanisms of Action in Cellular Anti-Tumor Responses

The anti-proliferative effects of these benzofuran derivatives are primarily attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. Mechanistic studies in colon cancer cells revealed that these compounds can provoke apoptosis in a dose-dependent manner.

A key mechanism involves the modulation of apoptosis-regulating proteins. Treatment with benzofuran-isatin conjugates led to a significant inhibition of the anti-apoptotic protein Bcl-2. Concurrently, there was an increase in the level of cleaved poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. Similarly, other natural compounds have been shown to induce apoptosis in colon cancer cells by suppressing anti-apoptotic genes like Bcl-2 and inducing the expression of pro-apoptotic genes such as Bax and cleaved caspase-3. The induction of apoptosis was further confirmed by fluorescence imaging, which showed characteristic morphological changes like pycnotic nuclei and chromatin condensation in treated lung and colon cancer cells.

Antimicrobial, Antioxidant, and Antiprotozoal Research in Biological Assays

Derivatives of the 2,3-dihydrobenzofuran scaffold have been evaluated in various biological assays, demonstrating notable activity against microbes, oxidative stress, and protozoan parasites.

Antiprotozoal Activity: Synthetic 2,3-dihydrobenzofuran neolignans (2,3-DBNs) have shown promising results as antiprotozoal agents. nih.gov Research has demonstrated their efficacy against the amastigote forms of Trypanosoma cruzi, the parasite responsible for Chagas disease. nih.gov In one study, several synthesized DBNs displayed significant activity against the T. cruzi Tulahuen lac-Z strain, with DBN 2 being the most potent (IC₅₀ = 7.96 µM). nih.gov Another compound, DBN 1, was identified as a hit compound against the T. cruzi Y strain, with an IC₅₀ value of 3.26 μM. nih.gov The mechanism of action for these compounds is suggested to involve the inhibition of tubulin polymerization, a critical process for parasite cell structure and function. nih.gov Cationically substituted 2-phenylbenzofurans have also been evaluated for their in vitro antiprotozoal properties against Trypanosoma brucei rhodesiense, Plasmodium falciparum, and Leishmania donovani. nih.govresearchgate.net

**Antiprotozoal Activity of 2,3-Dihydrobenzofuran Neolignans (DBNs) against *T. cruzi***

Compound T. cruzi Strain Activity (IC₅₀) Reference
DBN 1 Y 3.26 µM nih.gov
DBN 1 Tulahuen lac-Z 11.87 µM nih.gov
DBN 2 Tulahuen lac-Z 7.96 µM nih.gov
DBN 3 Tulahuen lac-Z 16.16 µM nih.gov
DBN 4 Tulahuen lac-Z 21.42 µM nih.gov
Benznidazole Tulahuen lac-Z 2.15 µM nih.gov

Antimicrobial and Antioxidant Activity: The 2,3-dihydrobenzofuran structure is a key feature in compounds with antioxidant properties. The antioxidant profile of 2,3-dihydrobenzo[b]furan-5-ol and its analogues has been studied, revealing how the core structure contributes to the scavenging of free radicals. nih.gov For instance, the O-H bond dissociation enthalpy of 2,3-dihydrobenzo[b]furan-5-ol was calculated to be 340 kJ mol⁻¹. nih.gov Furthermore, ε-viniferin, a resveratrol (B1683913) dimer with a dihydrobenzofuran structure, has been reported to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa and enterohemorrhagic Escherichia coli O157:H7. acs.org Other studies have explored the antioxidant capacity of novel pyrazoline derivatives synthesized from dihydrobenzofuran chalcones using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. tandfonline.comresearchgate.net

Enzyme Inhibition Studies of 2,3-Dihydrobenzofuran-Based Compounds

The versatility of the 2,3-dihydrobenzofuran scaffold has been leveraged to develop potent and selective enzyme inhibitors targeting various pathways implicated in disease.

Bromo and Extra-Terminal Domain (BET) Inhibition: A series of 2,3-dihydrobenzofurans has been developed as highly potent inhibitors of the bromo and extra-terminal domain (BET) family of proteins. nih.gov Through structural optimization, including the insertion of a quaternary center into the core to block metabolism, researchers developed inhibitor 71 (GSK852). nih.gov This compound demonstrated remarkable selectivity, with a 1000-fold preference for the second bromodomain (BD2) over the first (BD1). nih.gov

Lipoxygenase and Prostaglandin E2 Synthase Inhibition: The 2,3-dihydro-5-benzofuranol ring system has served as a template for designing antioxidant-based inhibitors of leukotriene biosynthesis. nih.gov Over 50 new derivatives were synthesized and evaluated as inhibitors of 5-lipoxygenase, a key enzyme in the production of leukotrienes, which are mediators of inflammation. nih.gov In a separate line of research, the 2,3-dihydrobenzofuran structure was used as a platform to design inhibitors of microsomal prostaglandin E2 synthase (mPGES)-1, another critical enzyme in the inflammatory cascade. nih.gov Through a combination of molecular docking and biochemical assays, compounds 19 and 20 were identified with inhibitory activity in the low micromolar range, suggesting that these derivatives are suitable leads for developing new mPGES-1 inhibitors. nih.gov

Enzyme Inhibition by 2,3-Dihydrobenzofuran Derivatives

Compound/Series Target Enzyme Key Findings Reference
GSK852 (and series) BET Bromodomains Potent, with 1000-fold selectivity for BD2 over BD1. nih.gov
Compounds 19 & 20 mPGES-1 Biological activity in the low micromolar range. nih.gov
2,3-Dihydro-5-benzofuranols 5-Lipoxygenase Serve as a useful template for antioxidant-based inhibitors. nih.gov

Chemical Probes and Activity-Based Profiling in Target Elucidation

The unique chemical properties of the 2,3-dihydrobenzofuran scaffold make it an attractive starting point for the design of sophisticated chemical tools, such as molecular probes for studying protein function and interaction.

Activity-based protein profiling (ABPP) is a powerful chemoproteomic strategy that employs chemical probes to assess the functional state of enzymes directly in complex biological systems. nih.govrsc.org These activity-based probes (ABPs) typically consist of a reactive group (or "warhead") that covalently binds to an enzyme's active site, and a reporter tag for detection and identification. nih.govnih.gov

The design and synthesis of libraries based on the 2,3-dihydrobenzofuran scaffold provide a foundation for creating such probes. acs.org By incorporating reactive or reporter functionalities onto the core structure, these compounds can be transformed into tools for investigating protein-ligand interactions. For example, dihydrobenzofuran derivatives have been designed to study DNA binding interactions and to predict binding modes with specific protein targets. tandfonline.comresearchgate.netnih.gov The synthesis of functionalized 2,3-dihydrobenzofurans can be achieved through various chemical strategies, providing access to a diverse range of structures suitable for probe development. rsc.orgnih.gov

A significant challenge in live-cell imaging is the development of synthetic fluorescent probes that are both cell-permeable and exhibit low background signal. biorxiv.orgresearchgate.net A general strategy to address this involves designing probes that are "fluorogenic," meaning they increase their fluorescence upon binding to a target. springernature.com This is often achieved by controlling the equilibrium between a non-fluorescent, cell-permeable form (like a spirolactone or spirolactam) and a fluorescent, zwitterionic form. researchgate.netspringernature.com

This design principle allows for the creation of probes for various targets that can be used in wash-free, live-cell nanoscopy. biorxiv.orgspringernature.com While not specific to 2,3-dihydrobenzofuranpropanoic acid itself, the dihydrobenzofuran scaffold could be incorporated into such advanced probe designs. The development of cell-permeable fluorophores that can be used in techniques like two-color STED nanoscopy further expands the toolkit for observing dynamic processes inside living cells with super-resolution. nih.gov

Sirtuins are a class of NAD⁺-dependent deacetylases that regulate numerous cellular processes and are implicated in aging and metabolic diseases. nih.govnih.gov Understanding their activity is crucial, but measuring the active sirtuin content, rather than just protein abundance, requires specialized tools. nih.gov

Activity-based probes have been developed to directly report on the functional state of sirtuins. nih.gov These probes can be designed with a photolabeling group and a tag (like a fluorophore) attached to a sirtuin-specific peptide sequence. nih.gov Such probes allow for the detection of deacetylase activity from multiple sirtuins within cell extracts and can report on the active sirtuin population in response to factors like NAD⁺ availability. nih.govnih.gov While specific probes based on the this compound structure have not been detailed, the development of sirtuin modulators is an active area of research where diverse chemical scaffolds are explored. The principles of ABP design could be applied to the dihydrobenzofuran scaffold to create novel probes for investigating sirtuin biology.

Structure Activity Relationship Sar and Lead Optimization Strategies in Drug Discovery Research

Rational Design and Synthesis of 2,3-Dihydrobenzofuranpropanoic Acid Analogs

The rational design of 2,3-dihydrobenzofuranpropanoic acid analogs often begins with a known bioactive compound or a natural product as a starting point. For instance, researchers have utilized the 2,3-dihydrobenzofuran (B1216630) core as a chemical platform to design and synthesize libraries of small molecules with potential inhibitory activity against enzymes like microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), which is implicated in inflammation and cancer. nih.gov

The synthesis of these analogs involves multi-step chemical reactions. A common approach is the modification of the core 2,3-dihydrobenzofuran ring system and the propanoic acid side chain. For example, analogs of the hallucinogenic agent 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM) were synthesized by incorporating the 2,3-dihydrobenzofuran moiety. nih.gov This involved creating derivatives such as 6-(2-aminopropyl)-5-methoxy-2,3-dihydrobenzofuran and its 2-methyl counterpart. nih.gov

Furthermore, the design process often employs computational tools like molecular docking to predict how well a designed analog will bind to its target protein. nih.gov This in silico screening helps prioritize which compounds to synthesize, saving time and resources. For example, in the development of mPGES-1 inhibitors, molecular docking was used to select potential candidates from a library of 2,3-dihydrobenzofuran derivatives, leading to the identification of compounds with low micromolar activity. nih.gov

The versatility of the 2,3-dihydrobenzofuran scaffold allows for the introduction of various substituents at different positions, enabling the exploration of a wide chemical space. This has led to the development of derivatives with diverse biological activities, including potential anticancer and anti-inflammatory properties. nih.govresearchgate.net

Systematic Chemical Modification and Functional Group Variation for Potency and Selectivity

Systematic chemical modification of the 2,3-dihydrobenzofuranpropanoic acid scaffold is a cornerstone of lead optimization, aiming to enhance the potency and selectivity of the compounds. This process involves the strategic variation of functional groups on the core structure and observing the resulting changes in biological activity.

One key area of modification is the aromatic ring of the benzofuran (B130515) system. The introduction of different substituents, such as halogens, alkyl groups, or methoxy (B1213986) groups, can significantly impact the compound's interaction with its biological target. For example, in the development of anticancer agents based on the benzofuran core, the addition of halogens like bromine, chlorine, or fluorine has been shown to increase cytotoxic activity. nih.gov This is attributed to the ability of halogens to form "halogen bonds," which are attractive interactions that can improve binding affinity. nih.gov

The propanoic acid side chain is another critical site for modification. Altering the length of the alkyl chain, introducing unsaturation, or converting the carboxylic acid to other functional groups like amides or esters can dramatically affect a compound's properties. For instance, in a series of benzofuran- and 2,3-dihydrobenzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives designed as anticancer agents, the nature of the substituent on the N-phenyl ring was found to be crucial for both cytotoxic and NF-κB inhibitory activities. researchgate.net

The incorporation of a trifluoromethyl group is a common strategy in medicinal chemistry to enhance bioactivity. This is because the trifluoromethyl group can alter the molecule's electronic properties, lipophilicity, and metabolic stability. researchgate.net

Bioisosteric replacement is another powerful technique used in this context. This involves replacing a functional group with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. For example, in the optimization of a phosphoinositide 3-kinase (PI3K) inhibitor, an aminopyrimidine group was identified as a bioisostere for a phenol (B47542) moiety to overcome metabolic instability. nih.gov

The systematic exploration of these chemical modifications, guided by structure-activity relationship (SAR) studies, allows researchers to build a comprehensive understanding of how different parts of the molecule contribute to its biological effect.

Impact of Stereochemistry on Biological Activity and Receptor Binding

The three-dimensional arrangement of atoms in a molecule, known as stereochemistry, can have a profound impact on its biological activity and how it binds to its receptor. For chiral molecules like many 2,3-dihydrobenzofuranpropanoic acid derivatives, the different enantiomers (non-superimposable mirror images) can exhibit vastly different potencies and even different biological effects.

A notable example is seen in a series of 2,3-dihydro-1-benzofuran derivatives designed as selective cannabinoid receptor 2 (CB2) agonists. The two enantiomers of a specific compound, compound 18, were synthesized and evaluated, revealing differences in their biological activities. nih.gov This highlights the importance of controlling and characterizing the stereochemistry of these compounds during the drug discovery process.

In the context of hallucinogenic analogs, the stereochemistry of the 2,3-dihydrobenzofuran ring was proposed to influence the orientation of unshared electron pairs on the heterocyclic oxygen atom. nih.gov This orientation was suggested to be critical for interaction with a highly directional electrophilic binding site on the receptor, potentially explaining the observed attenuation of activity compared to the parent compound. nih.gov

Therefore, the synthesis and evaluation of individual stereoisomers are crucial steps in the lead optimization of 2,3-dihydrobenzofuranpropanoic acid analogs. This allows for the selection of the most potent and selective enantiomer for further development, maximizing therapeutic potential while minimizing potential off-target effects.

Optimization of Physicochemical Properties for Enhanced Research Utility

Beyond biological activity, the utility of a research compound is heavily dependent on its physicochemical properties. These properties, including solubility, lipophilicity, and membrane permeability, govern how a compound behaves in biological assays and in vivo models. Therefore, a significant part of lead optimization focuses on fine-tuning these characteristics.

However, excessive lipophilicity can lead to poor aqueous solubility, which can be a major hurdle for in vitro testing and in vivo administration. Researchers often need to strike a balance between lipophilicity for membrane penetration and sufficient aqueous solubility. For example, while developing cannabinoid receptor 2 (CB2) agonists from the 2,3-dihydro-1-benzofuran series, poor water solubility was identified as a significant issue that needed to be addressed. nih.gov

The "drug-likeness" of a compound is often assessed using guidelines like Lipinski's Rule of Five, which sets criteria for molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors. While these are general guidelines, they provide a useful framework for optimizing the physicochemical profile of research compounds. The ultimate goal is to develop molecules with a balance of properties that make them suitable for the intended biological experiments and, potentially, for further preclinical and clinical development.

Strategies for Improving Ligand Efficiency and Target Specificity in Preclinical Research

In the early stages of drug discovery, two key metrics for evaluating the quality of a lead compound are ligand efficiency (LE) and target specificity. Ligand efficiency measures the binding energy per heavy atom of a molecule, providing an indication of how efficiently the molecule binds to its target. Target specificity refers to the ability of a compound to interact with its intended target with high affinity, while having minimal interaction with other, unrelated targets.

Strategies to improve ligand efficiency for 2,3-dihydrobenzofuranpropanoic acid analogs often involve a "less is more" approach. Instead of simply adding more functional groups to increase potency, the focus is on optimizing the interactions of the existing atoms. This can be achieved through techniques like fragment-based drug design, where small, low-affinity fragments are identified and then grown or linked together to create a more potent and efficient lead compound.

Recent studies have shown that marketed drugs tend to have higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) compared to other compounds that bind to the same target. nih.gov This underscores the importance of optimizing these parameters during lead development.

Improving target specificity is crucial to minimize off-target effects and potential toxicity. This can be achieved through several strategies:

Structure-Based Design: By understanding the three-dimensional structure of the target protein's binding site, researchers can design molecules that fit snugly and make specific interactions, such as hydrogen bonds or salt bridges, with key residues. This can help to disfavor binding to other proteins with different binding site architectures.

Systematic SAR Exploration: As discussed previously, systematically modifying different parts of the 2,3-dihydrobenzofuranpropanoic acid scaffold and evaluating the effect on activity against a panel of related and unrelated targets can help identify features that contribute to selectivity.

Computational Profiling: In silico methods can be used to predict the potential off-target interactions of a compound by screening it against a database of known protein structures. This can help to flag potential liabilities early in the discovery process.

By focusing on improving both ligand efficiency and target specificity, researchers can develop higher-quality research tools that provide more reliable and interpretable results in preclinical studies.

Fragment-Based Drug Design and Fragment Growing Approaches in Lead Optimization

Fragment-based drug design (FBDD) has emerged as a powerful strategy for identifying and optimizing lead compounds. This approach starts with the identification of small, low-molecular-weight chemical fragments that bind weakly to the biological target. These fragments typically adhere to the "Rule of Three" (molecular weight < 300 Da, cLogP ≤ 3, number of hydrogen bond donors and acceptors ≤ 3). nih.gov

Once these initial fragment hits are identified through biophysical screening methods like X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy, they serve as starting points for lead optimization. Two common strategies are fragment growing and fragment linking.

Fragment Growing: In this approach, a single fragment bound to the target is extended by adding new chemical functionalities that can make additional favorable interactions with the protein, thereby increasing its affinity. For 2,3-dihydrobenzofuranpropanoic acid, a small fragment of this scaffold could be identified as a binder, and then the propanoic acid side chain or substituents on the aromatic ring could be "grown" to improve potency.

Fragment Linking: This strategy involves identifying two or more fragments that bind to adjacent sites on the target protein. These fragments are then connected by a chemical linker to create a single, high-affinity molecule.

The 2,3-dihydrobenzofuran moiety itself can be considered a valuable fragment due to its "privileged" nature. nih.gov Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be a good starting point for exploring interactions with a protein binding site.

Multivariate Optimization in Academic Lead Discovery

In the complex landscape of lead discovery, optimizing a single property, such as potency, is often insufficient. A successful lead compound must possess a balanced profile of multiple properties, including potency, selectivity, solubility, metabolic stability, and low toxicity. This is where multivariate optimization comes into play.

Multivariate optimization is a strategy that considers and optimizes several parameters simultaneously. In the context of academic lead discovery involving scaffolds like 2,3-dihydrobenzofuranpropanoic acid, this approach moves beyond the traditional one-parameter-at-a-time optimization.

Computational tools are often employed to facilitate multivariate optimization. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activities and physicochemical properties. mdpi.com Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can provide detailed insights into the steric, electrostatic, and hydrophobic fields around the molecules that are important for activity. mdpi.com

Another aspect of multivariate optimization is the use of design of experiments (DoE) principles. Instead of varying one factor at a time, DoE allows for the systematic and efficient exploration of the effects of multiple structural modifications and their interactions.

By embracing multivariate optimization, academic researchers can increase the efficiency and effectiveness of their lead discovery efforts, leading to the identification of higher-quality lead compounds with a greater probability of success in subsequent stages of drug development.

Computational and Theoretical Chemistry Studies

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict the binding mode and affinity of a small molecule ligand, such as 2,3-dihydro-2-Benzofuranpropanoic acid, to the active site of a target protein.

While specific molecular docking studies on this compound are not extensively documented in publicly available literature, research on analogous structures provides significant insights. For instance, docking studies on benzofuran-carboxylic acid derivatives have been performed to investigate their potential as inhibitors of various enzymes. nih.gov Similarly, derivatives of 2-(3-benzoylphenyl)propanoic acid have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) enzymes, which are key targets in anti-inflammatory therapies. nih.govscilit.comresearchgate.net These studies often reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that are crucial for binding.

For this compound, a hypothetical docking study would involve preparing the 3D structure of the molecule and docking it into the binding site of a relevant biological target. Potential targets could include enzymes involved in inflammation or cancer, given the known activities of related benzofuran (B130515) and propanoic acid derivatives. The results would be analyzed to determine the binding energy, which is an estimate of the affinity, and the specific amino acid residues involved in the interaction.

Table 1: Example of Molecular Docking Data for Related Propanoic Acid Derivatives

Compound/DerivativeTarget ProteinKey Interactions NotedReference
2-(3-benzoylphenyl) propanohydroxamic acidCOX-1 / COX-2Hydrophilic and hydrophobic interactions nih.gov
2-{3-[(hydroxyimino)(phenyl)methyl]phenyl}propanoic acidCOX-1 / COX-2Similar binding mode to ibuprofen (B1674241) and SC-558 nih.gov
Benzoic Acid DerivativesSARS-CoV-2 Main ProteaseHydrogen bonding with CYS145 and SER144 mdpi.com

This table is illustrative and based on studies of structurally related compounds.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Binding Mode Prediction

Molecular dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time. This technique can be used to explore the conformational landscape of this compound and to assess the stability of its complex with a biological target. High-temperature MD simulations can be particularly effective for conformational searches. capes.gov.br

In the context of ligand-target interactions, once a binding pose is predicted by molecular docking, MD simulations can be run on the ligand-protein complex. These simulations can reveal whether the predicted binding mode is stable over time. For example, studies on other benzofuran derivatives have used MD simulations to confirm the stability of the ligand within the active site of an enzyme. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess stability.

For this compound, an MD simulation would provide valuable information on its flexibility and how it adapts to the binding pocket of a target. It could also help to refine the binding mode predicted by docking and provide a more accurate estimation of the binding free energy through methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to develop mathematical models that relate the chemical structure of a compound to its biological activity. researchgate.netdntb.gov.ua These models can then be used to predict the activity of new, unsynthesized compounds.

A QSAR study was conducted on a series of 2-phenyl-2,3-dihydrobenzofurans for their antileishmanial activity. nih.gov This study compared different QSAR approaches, including those based on molecular descriptors and 3D-QSAR methods. The 3D-QSAR models were found to be superior and revealed key structural features required for activity. nih.gov

A similar approach could be applied to a series of derivatives of this compound. By synthesizing and testing a set of these compounds, a QSAR model could be developed to guide the design of more potent analogs. The model would identify which structural modifications are likely to increase or decrease the biological activity of interest.

Table 2: Example of Statistical Parameters from a QSAR Study on 2-phenyl-2,3-dihydrobenzofurans

QSAR Model TypeStatistical ParameterValueReference
3D-QSARq² (Cross-validated R²)Not specified, but model was robust nih.gov
3D-QSARR² (Non-validated R²)Not specified, but model was robust nih.gov

This table is illustrative of the types of data generated in a QSAR study on a closely related class of compounds.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and properties of molecules. nih.govresearchgate.netmdpi.com DFT calculations can provide insights into the reactivity of a molecule by calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the molecular electrostatic potential (MEP), and various reactivity descriptors.

DFT studies have been performed on benzofuran-carboxylic acids to analyze their structural and spectroscopic properties. nih.govresearchgate.net These studies often find good agreement between calculated and experimental data. The HOMO-LUMO energy gap is a particularly important parameter, as it relates to the chemical reactivity and kinetic stability of the molecule.

For this compound, DFT calculations could be used to:

Optimize its 3D geometry.

Calculate its vibrational frequencies and compare them with experimental IR and Raman spectra.

Determine its HOMO-LUMO energy gap to assess its reactivity.

Generate a molecular electrostatic potential map to identify regions that are prone to electrophilic or nucleophilic attack.

Table 3: Example of DFT Calculated Parameters for 1-benzofuran-2-carboxylic acid

ParameterCalculated ValueMethod/Basis SetReference
HOMO Energy-6.367 eVUB3LYP/6-31G(d,p) researchgate.net
LUMO Energy-1.632 eVUB3LYP/6-31G(d,p) researchgate.net
Ionization Potential6.367 eVUB3LYP/6-31G(d,p) researchgate.net
Chemical Potential-3.999 eVUB3LYP/6-31G(d,p) researchgate.net
Global Hardness2.367 eVUB3LYP/6-31G(d,p) researchgate.net

This table is based on a study of a structurally related benzofuran carboxylic acid.

Prediction of Key Physicochemical Parameters (e.g., pKa) through Computational Methods

The acid dissociation constant (pKa) is a critical physicochemical parameter that influences the pharmacokinetic properties of a drug, including its absorption, distribution, metabolism, and excretion (ADME). nih.gov Computational methods for pKa prediction are valuable tools, especially when experimental determination is challenging. mrupp.infonih.gov

Various computational approaches exist for pKa prediction, ranging from empirical methods based on substituent effects to more rigorous quantum chemical calculations that determine the free energy change of deprotonation. nih.govmdpi.comresearchgate.net For a molecule like this compound, which contains a carboxylic acid group, predicting its pKa is essential to understand its ionization state at physiological pH.

The prediction of pKa for multiprotic molecules can be particularly complex. nih.gov However, for a monoprotic acid like this compound, computational methods can provide a reasonably accurate estimate. This information is vital for interpreting the results of biological assays and for optimizing the compound's drug-like properties.

In Silico Ligand Directing Evolution for Lead Optimization

In silico ligand directing evolution is a computational strategy for the rapid optimization of a hit compound into a more potent lead compound. nih.gov This approach involves making minor chemical modifications to the scaffold of a hit and evaluating the potential for improved activity through computational methods.

This technique could be applied to this compound if it were identified as a "hit" in a screening campaign. The process would involve:

Identifying a region of the molecule for modification.

Computationally replacing this region with a library of chemical fragments.

Evaluating the new virtual compounds using methods like molecular docking and scoring.

Synthesizing and testing the most promising candidates.

This iterative process can significantly accelerate the lead optimization phase of drug discovery. nih.gov

Theoretical Frameworks for Understanding Benzofuran Ring Systems

The benzofuran ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. researchgate.net The 2,3-dihydrobenzofuran (B1216630) core of the title compound is a variation of this important scaffold.

Theoretical studies on furan (B31954) and benzofuran ring systems help to understand their inherent chemical properties, such as their aromaticity and reactivity. The fusion of the benzene (B151609) and furan rings in benzofuran, and the subsequent saturation of the 2,3-double bond in 2,3-dihydrobenzofuran, significantly influences the electronic properties and three-dimensional shape of the molecule. Understanding these fundamental properties is crucial for rationalizing the biological activities of compounds containing this scaffold and for designing new derivatives with desired characteristics.

Natural Occurrence, Biosynthesis, and Chemodiversity

Isolation and Identification of 2,3-Dihydrobenzofuran-Containing Natural Products

The 2,3-dihydrobenzofuran (B1216630) ring system is a recurring feature in many biologically active compounds isolated from nature. mdpi.com These structures are frequently identified in plants, particularly from families like Asteraceae, and are also produced by fungi. researchgate.netnih.gov The natural products containing this scaffold are chemically diverse and are often classified as lignans, neolignans, isoflavonoids, and alkaloids. researchgate.net

The isolation and identification of these compounds involve standard phytochemical techniques followed by structural elucidation using spectroscopic methods. The diversity of these natural products highlights the significance of the 2,3-dihydrobenzofuran core in natural product chemistry. nih.govnih.gov Several notable examples have been isolated from various plant species and microorganisms over the years. nih.gov

Table 1: Examples of Naturally Occurring 2,3-Dihydrobenzofuran-Containing Compounds This table is interactive. You can sort the columns by clicking on the headers.

Compound NameClassNatural Source (Example)
(+)-ConocarpanNeolignanSpecies of the Piper genus
(+)-DecursivineAlkaloidRhaphidophora decursiva
Lithospermic AcidDepsideSalvia miltiorrhiza
PterocarpansIsoflavonoidLeguminous plants
RocaglamideFlavaglineAglaia species
Tubaic AcidRotenoidFound in plants containing rotenone
Moracin2-ArylbenzofuranMorus alba (Mulberry)

Data sourced from multiple research findings, including studies on the synthesis and isolation of these natural product classes. researchgate.netnih.govnih.govsioc-journal.cnresearchgate.net

Biosynthetic Pathways of Dihydrobenzofurans in Plants and Microorganisms

The biosynthesis of the 2,3-dihydrobenzofuran core, particularly in the widely studied neolignan class, is understood to originate from phenylpropanoid precursors. mdpi.com The key biosynthetic step involves the oxidative coupling of these precursors, which are simple phenolic compounds derived from the shikimate pathway. mdpi.com

Research simulating these natural processes, often termed biomimetic synthesis, has shown that the oxidative coupling of phenylpropanoids like methyl p-coumarate, methyl ferulate, and methyl caffeate can yield the dihydrobenzofuran neolignan core. mdpi.comsioc-journal.cn This reaction typically involves a one-electron oxidizing agent, such as silver oxide (Ag₂O), which facilitates the coupling and subsequent cyclization to form the dihydrobenzofuran ring system. mdpi.comsioc-journal.cn This method is considered a primary route for forming the core structure of these neolignans in a single, efficient step. While this pathway is well-explored for neolignans, the biosynthetic routes for other classes of dihydrobenzofurans, such as certain alkaloids or isoflavonoids, may involve different enzymatic processes and intermediates specific to their respective metabolic networks.

Chemodiversity and Structural Analogs from Natural Sources

The 2,3-dihydrobenzofuran scaffold serves as a foundation for a vast array of structurally diverse natural products. This chemodiversity arises from variations in substitution patterns on both the aromatic ring and the dihydrofuran ring, as well as from the fusion of additional rings to the core structure. These structural analogs are found across a wide range of plant and microbial species. nih.gov

The major classes exhibiting this diversity include:

Dihydrobenzofuran Neolignans : A prominent class where two phenylpropanoid units are linked. The specific connectivity and stereochemistry at positions 2 and 3 of the furan (B31954) ring lead to a wide range of isomers.

Pterocarpans : These are derivatives of isoflavonoids characterized by a tetracyclic ring system where the dihydrobenzofuran moiety is fused to a chromane (B1220400) skeleton. nih.gov

Resveratrol (B1683913) Oligomers : Some oligomers of resveratrol cyclize to form complex structures containing the 2,3-dihydrobenzofuran motif. nih.gov

Alkaloids : Certain alkaloids, such as (+)-decursivine, incorporate the dihydrobenzofuran ring into more complex, nitrogen-containing frameworks. researchgate.netnih.gov

Table 2: Structural Analogs Based on the 2,3-Dihydrobenzofuran Scaffold This table is interactive. You can sort the columns by clicking on the headers.

Structural Analog ClassKey FeatureExample Compound(s)
Dihydrobenzofuran NeolignansCoupling of two C6-C3 unitsConocarpan, Linderol A
PterocarpansFused tetracyclic isoflavonoidPterocarpin
Resveratrol OligomersPolymerized resveratrol unitsHeliannuols
Complex AlkaloidsIntegration into a nitrogenous frameworkDecursivine, Serotobenine

Information is based on reviews of synthetic and natural product chemistry. nih.govnih.gov

Role of 2,3-Dihydrobenzofuran Scaffolds as Metabolites in Biological Systems

In biological systems, compounds containing the 2,3-dihydrobenzofuran scaffold can act as metabolites, particularly through biotransformation by microorganisms. Endophytic fungi, which live symbiotically within plant tissues, are known to metabolize a wide variety of compounds. These microorganisms can perform selective chemical modifications on existing molecules, including those with a dihydrobenzofuran core.

These biotransformation reactions can lead to new chemical derivatives through processes like hydroxylation, methylation, or glycosylation. Therefore, a naturally occurring dihydrobenzofuran compound can serve as a substrate (a primary metabolite) for fungal enzymes, leading to the production of modified versions (secondary metabolites). This metabolic capability highlights the dynamic role of the 2,3-dihydrobenzofuran scaffold within ecological and biological systems, where compounds can be synthesized by a host plant and subsequently modified by its associated microorganisms.

Future Directions and Emerging Research Avenues for 2,3 Dihydro 2 Benzofuranpropanoic Acid Research

Exploration of New Biological Targets and Pathways in Disease Models

While the 2,3-dihydrobenzofuran (B1216630) core is present in compounds with known biological activities, a significant future direction is the systematic exploration for novel molecular targets. researchgate.net The structural rigidity and three-dimensional character of the dihydrobenzofuran scaffold make it an ideal starting point for designing inhibitors for a variety of protein targets. Research has identified that derivatives of this scaffold can exhibit potent activities against several targets, indicating a broad therapeutic potential. nih.govnih.gov

For instance, certain 2,3-dihydrobenzofuran derivatives have been identified as potential inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), a key enzyme in the inflammation cascade. nih.gov Others have been developed as potent and selective agonists for the cannabinoid receptor 2 (CB2), an emerging target for treating neuropathic pain. nih.gov Furthermore, the dihydrobenzofuran moiety is part of molecules that inhibit the transcriptional activity of nuclear factor-kappa B (NF-κB), a crucial regulator of inflammatory responses and cancer cell survival. researchgate.net Future research will likely employ high-throughput screening and mechanism-of-action studies to identify new protein interactions and signaling pathways modulated by 2,3-dihydro-2-benzofuranpropanoic acid and its derivatives.

Table 1: Investigated Biological Targets for the Dihydrobenzofuran Scaffold

Biological Target Associated Disease Area Research Finding Citation
Microsomal prostaglandin E2 synthase-1 (mPGES-1) Inflammation, Cancer Derivatives identified as potential inhibitors with low micromolar activity. nih.gov
Cannabinoid Receptor 2 (CB2) Neuropathic Pain Designed derivatives behave as potent and selective agonists. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of drug candidates based on the this compound scaffold. nih.govnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex structure-activity relationships (SAR) that may not be apparent through traditional analysis. nih.gov

Future applications of AI in this context include:

Virtual Screening: ML models can rapidly screen massive virtual libraries of dihydrobenzofuran derivatives to predict their binding affinity for specific biological targets, prioritizing a smaller, more promising set of compounds for synthesis and experimental testing. youtube.com

De Novo Design: Generative AI models can design entirely new molecules based on the dihydrobenzofuran core, optimized for desired properties such as high potency, selectivity, and favorable pharmacokinetic profiles. youtube.comyoutube.com

Property Prediction: AI algorithms can predict crucial physicochemical properties like solubility, permeability, and metabolic stability early in the design phase, reducing the likelihood of late-stage failures. nih.gov

By leveraging AI and ML, researchers can navigate the vast chemical space of possible derivatives more efficiently, accelerating the discovery of novel drug candidates with improved efficacy and safety. nih.govyoutube.com

Advanced Chemical Biology Applications for Cellular Imaging and Proteomics

Beyond direct therapeutic applications, the 2,3-dihydrobenzofuranpropanoic acid scaffold can be developed into sophisticated chemical probes to investigate cellular processes. nih.gov This area of chemical biology focuses on creating tools to visualize and perturb biological systems in real-time. nih.gov Future research will likely involve modifying the core structure to incorporate functionalities for advanced applications:

Cellular Imaging: By attaching a fluorophore (a fluorescent tag) to the dihydrobenzofuran structure, researchers can create probes to visualize the subcellular localization of the compound's biological target. This helps in understanding where the drug-target interaction occurs within the cell.

Chemoproteomics: The scaffold can be functionalized with a reactive group and an affinity tag (like biotin). nih.gov When introduced to cell lysates or live cells, these probes covalently bind to their protein targets. The tagged proteins can then be isolated and identified using mass spectrometry, a powerful method for target identification and validation known as chemoproteomics. nih.gov

These chemical biology tools will be instrumental in confirming biological targets, elucidating mechanisms of action, and identifying potential off-target effects. nih.gov

Design of Multi-Target Ligands Based on the Dihydrobenzofuran Core

Complex, multifactorial diseases like Alzheimer's and certain cancers often involve multiple pathological pathways, making them difficult to treat with single-target drugs. nih.gov The "one drug-one target" paradigm has shown limited success for such conditions. nih.gov This has led to the rise of the multi-target directed ligand (MTDL) approach, which aims to design a single molecule capable of modulating multiple biological targets simultaneously. nih.gov

The 2,3-dihydrobenzofuran scaffold, as a privileged structure, is an excellent starting point for creating MTDLs. nih.gov Future research will focus on designing hybrid molecules that combine the dihydrobenzofuran core with other pharmacophores known to interact with different, disease-relevant targets. For example, in the context of Alzheimer's disease, one could design a hybrid that incorporates the dihydrobenzofuran moiety (targeting, for instance, mPGES-1 for neuroinflammation) with a pharmacophore that inhibits acetylcholinesterase. nih.gov This synergistic approach could offer superior therapeutic efficacy compared to single-target agents or combination therapies. nih.gov

Table 2: Conceptual Framework for Dihydrobenzofuran-Based MTDLs

Dihydrobenzofuran Core Target Second Pharmacophore Target Potential Therapeutic Area Design Rationale
mPGES-1 (Anti-inflammatory) Acetylcholinesterase (AChE) Inhibitor Alzheimer's Disease Simultaneously address neuroinflammation and cholinergic deficit.
Cannabinoid Receptor 2 (CB2) Agonist Opioid Receptor Agonist Chronic Pain Combine non-psychoactive analgesia with established pain pathways for a synergistic effect.

Mechanistic Elucidation of Broader Biological Activities and Signaling Pathways

A crucial future direction is to move beyond identifying that a compound is active to understanding precisely how it works at a molecular level. For derivatives of this compound, this involves detailed mechanistic studies to map their effects on cellular signaling pathways. Research on related compounds has shown that the biological effects can be complex. For instance, the cytotoxicity of some benzofuran-based compounds is associated with the induction of apoptosis through the internal mitochondrial pathway, which involves the dissipation of the mitochondrial membrane potential and an increase in reactive oxygen species (ROS) production. mdpi.com

Future investigations will utilize a suite of modern biological techniques, including transcriptomics (to see how gene expression changes), proteomics (to analyze changes in protein levels and modifications), and metabolomics. These "omics" technologies will provide a global view of the cellular response to treatment with a dihydrobenzofuran derivative, helping to construct a comprehensive picture of its mechanism of action and identify both intended and unintended effects on cellular networks.

Table 3: Examples of Mechanistic Actions for Dihydrobenzofuran-Related Scaffolds

Mechanism of Action Cellular Effect Associated Activity Citation
Inhibition of NF-κB Translocation Prevents transcription of pro-inflammatory and survival genes. Anticancer, Anti-inflammatory researchgate.net
Induction of Apoptosis Triggers programmed cell death via the mitochondrial pathway. Anticancer mdpi.com
Increased ROS Production Induces oxidative stress in cancer cells. Anticancer mdpi.com

Q & A

Q. What strategies can improve the yield of this compound in multi-step syntheses?

  • Methodological Answer : Optimize catalytic systems for key steps (e.g., Suzuki-Miyaura coupling for aryl ring functionalization). Use flow chemistry to enhance reaction reproducibility. Monitor intermediates via in-line FTIR or Raman spectroscopy. For diastereoselective synthesis, employ chiral auxiliaries or organocatalysts, as reported for related dihydrobenzofurans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.